An In-depth Technical Guide to 4,5-Dibromo-2-methoxyaniline: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 4,5-Dibromo-2-methoxyaniline: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methoxyaniline, a halogenated aromatic amine of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document establishes its chemical identity through systematic nomenclature and predictive analysis. A plausible synthetic route is detailed, drawing upon established methodologies for the bromination of substituted anilines. Furthermore, predicted physicochemical properties and spectroscopic data are presented, offering a foundational understanding for researchers exploring this and related molecular scaffolds. This guide serves as a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry
Halogenated anilines are a class of chemical intermediates that play a pivotal role in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The introduction of halogen atoms onto the aniline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical in modulating the pharmacological profile of a drug candidate, including its binding affinity to biological targets, pharmacokinetic properties, and overall efficacy. The strategic placement of bromo- and methoxy-substituents on the aniline ring, as in the case of 4,5-Dibromo-2-methoxyaniline, offers a versatile platform for further chemical elaboration and the exploration of novel chemical space in drug discovery programs.
Chemical Structure and Identifiers
Establishing the precise chemical identity of a molecule is fundamental for any scientific investigation. This section details the structure and key identifiers for 4,5-Dibromo-2-methoxyaniline.
IUPAC Name and Structure
The systematic IUPAC name for the compound is 4,5-Dibromo-2-methoxyaniline . Following IUPAC nomenclature rules, the aniline ring is numbered starting from the carbon bearing the amino group as position 1. The substituents are then assigned the lowest possible locants, resulting in the methoxy group at position 2, and the bromo groups at positions 4 and 5.
Caption: 2D Chemical Structure of 4,5-Dibromo-2-methoxyaniline.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The canonical SMILES string for 4,5-Dibromo-2-methoxyaniline is:
COc1cc(Br)c(Br)cc1N
Key Physicochemical Properties (Predicted)
In the absence of direct experimental data for 4,5-Dibromo-2-methoxyaniline, its physicochemical properties can be predicted based on the known data of its isomers and related compounds. These predictions are valuable for anticipating its behavior in various experimental settings.
| Property | Predicted Value | Reference Compound(s) for Prediction |
| Molecular Formula | C₇H₇Br₂NO | - |
| Molecular Weight | 280.95 g/mol | - |
| Appearance | Likely a solid at room temperature | 4-Bromo-2-methoxyaniline is a solid[1]. |
| Melting Point | Expected to be in the range of 60-100 °C | 4-Bromo-2-methoxyaniline has a melting point of 59 °C. Increased halogenation generally raises the melting point. |
| Boiling Point | > 250 °C | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | 4-Bromo-2-methoxyaniline is soluble in methanol. |
Proposed Synthesis Protocol
Retrosynthetic Analysis
The target molecule, 4,5-Dibromo-2-methoxyaniline, can be conceptually disconnected to identify a suitable starting material. A logical precursor is 2-methoxyaniline (o-anisidine), which can undergo electrophilic bromination. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups, both being ortho-, para-directing and activating, need to be carefully considered to achieve the desired regioselectivity.
Caption: Retrosynthetic approach for 4,5-Dibromo-2-methoxyaniline.
Step-by-Step Experimental Workflow
This proposed synthesis involves the direct bromination of 2-methoxyaniline using a suitable brominating agent. The choice of solvent and reaction conditions is critical to control the extent of bromination and the isomeric distribution of the products.
Starting Material: 2-Methoxyaniline (o-anisidine) Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂) Solvent: Acetic acid or a chlorinated solvent (e.g., dichloromethane)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 2-methoxyaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.
-
Addition of Brominating Agent: Slowly add a solution of 2.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide dissolved in the same solvent) to the stirred solution of 2-methoxyaniline over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to quench any remaining acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a mixture of isomers. Purify the desired 4,5-Dibromo-2-methoxyaniline using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Low Temperature: Electrophilic bromination of anilines is a highly exothermic and rapid reaction. Maintaining a low temperature helps to control the reaction rate, preventing over-bromination and the formation of undesired byproducts.
-
N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a slow and controlled release of electrophilic bromine.
-
Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it can protonate the amino group, slightly deactivating the ring and providing better control over the substitution pattern.
-
Column Chromatography: Due to the presence of multiple activating groups on the aromatic ring, a mixture of mono-, di-, and possibly tri-brominated isomers is expected. Column chromatography is an essential purification step to isolate the desired 4,5-dibromo isomer.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic characteristics for 4,5-Dibromo-2-methoxyaniline based on the analysis of its structural features and data from similar compounds.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | Singlet | 1H | Aromatic H | Aromatic proton likely in a region influenced by two bromo-substituents. |
| ~6.5-7.0 | Singlet | 1H | Aromatic H | Aromatic proton in a different electronic environment. |
| ~3.8-4.0 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-155 | C-O | Carbon attached to the electron-withdrawing oxygen atom. |
| ~140-150 | C-N | Carbon attached to the nitrogen atom. |
| ~110-135 | Aromatic C-H & C-Br | Chemical shifts for the remaining aromatic carbons, with carbons attached to bromine appearing in the lower end of this range. |
| ~55-60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms will be observed. The major peaks will be at m/z values corresponding to the presence of ⁷⁹Br₂ (M⁺), ⁷⁹Br⁸¹Br (M+2), and ⁸¹Br₂ (M+4) in an approximate ratio of 1:2:1. The most abundant peak will be the M+2 peak.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic C-H |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Aryl Ether |
| 1000-1100 | C-N stretch | Aromatic Amine |
| 500-700 | C-Br stretch | Aryl Bromide |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4,5-Dibromo-2-methoxyaniline. Based on the data for related brominated anilines, the following hazards should be anticipated:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
-
Environmental Hazard: Potentially harmful to aquatic life.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work in a well-ventilated fume hood.
Applications in Research and Drug Development
Substituted anilines are foundational building blocks in medicinal chemistry. 4,5-Dibromo-2-methoxyaniline, with its specific substitution pattern, offers several strategic advantages for drug development professionals:
-
Scaffold for Library Synthesis: It can serve as a starting point for the synthesis of a diverse library of compounds for high-throughput screening.
-
Vector for Further Functionalization: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of functional groups. The bromo-substituents are amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Modulation of Physicochemical Properties: The presence of two bromine atoms significantly increases the lipophilicity of the molecule, which can be a key factor in improving cell permeability and oral bioavailability of a drug candidate.
Conclusion
This technical guide has established the chemical identity of 4,5-Dibromo-2-methoxyaniline and provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. While direct experimental data for this specific isomer remains elusive in the public domain, the presented information, grounded in the principles of organic chemistry and data from closely related analogues, offers a solid foundation for researchers and drug development professionals. The proposed synthetic route and predicted spectroscopic data provide a practical starting point for the preparation and characterization of this compound, paving the way for its exploration as a novel building block in the quest for new therapeutic agents.
References
- TCI America.
- Sigma-Aldrich.
